

4-[(4-Chlorophenoxy)methyl]piperidine-d4 supplier and availability

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Compound of Interest

Compound Name: 4-[(4-Chlorophenoxy)methyl]piperidine-d4

Cat. No.: B1153286

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Technical Guide: 4-[(4-Chlorophenoxy)methyl]piperidine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-[(4-Chlorophenoxy)methyl]piperidine-d4**, a deuterated isotopologue of a versatile building block used in pharmaceutical and agrochemical research. This document details its availability, chemical properties, and representative experimental protocols for its synthesis and analysis, designed to support researchers in their drug discovery and development endeavors.

Supplier and Availability

4-[(4-Chlorophenoxy)methyl]piperidine-d4 is a specialized chemical available from a limited number of suppliers, primarily on a custom synthesis basis. This indicates that the compound is not typically held in stock and is produced upon request, leading to longer delivery times.

Supplier/Brand	Distributor(s)	Catalog Number	Typical Availability	Notes
Toronto Research Chemicals	Biomall[1][2], LGC Standards[3]	C375067	5-6 Weeks[1][2] / Custom Synthesis[3]	Available in small quantities (e.g., 1mg)[1][2].

Chemical and Physical Data

The following table summarizes the key chemical and physical properties of **4-[(4-Chlorophenoxy)methyl]piperidine-d4**. As this compound is often a custom synthesis product, a standard certificate of analysis with detailed purity and isotopic enrichment is not readily available. The data presented here is a combination of known values and representative specifications.

Property	Value	Source/Note
Chemical Name	4-[(4-Chlorophenoxy)methyl]piperidine-d4	-
Molecular Formula	C ₁₂ D ₄ H ₁₂ ClNO	LGC Standards[3]
Molecular Weight	229.74	LGC Standards[3]
Unlabelled CAS Number	63608-33-3	LGC Standards[3]
Appearance	Off-white to white solid	Representative
Purity (by NMR/LC-MS)	≥98%	Representative
Deuterium Incorporation	≥99%	Representative
Storage Conditions	2-8°C, under inert atmosphere	Representative

Application in Research

The non-deuterated analogue, 4-(4-chlorophenoxy)piperidine, and similar structures are recognized as important intermediates in the synthesis of bioactive molecules. These compounds are particularly significant in the development of therapeutic agents targeting

neurological disorders. The piperidine moiety is a common scaffold in medicinal chemistry, and its derivatives are explored for their interactions with various biological targets, including dopamine receptors. For instance, related compounds like 4,4-difluoro-3-(phenoxy)methylpiperidine derivatives have been investigated as potent and selective antagonists for the dopamine D4 receptor, which is implicated in conditions such as Parkinson's disease.

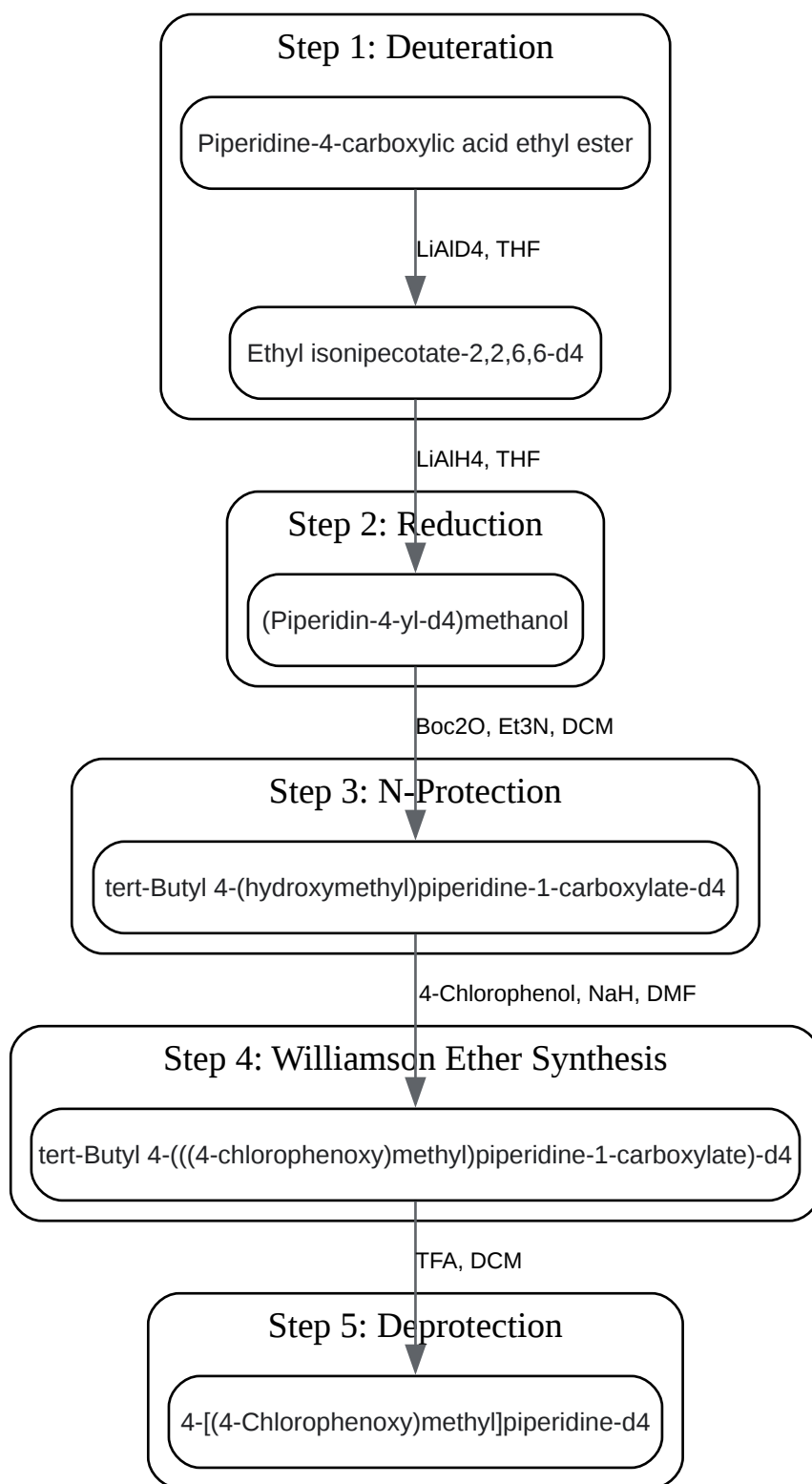
The deuterated form, **4-[(4-Chlorophenoxy)methyl]piperidine-d4**, is primarily used as an internal standard in pharmacokinetic studies and for mass spectrometry-based quantitative analysis of the parent compound or its metabolites. The deuterium labeling provides a distinct mass signature without significantly altering the chemical properties, allowing for precise quantification in complex biological matrices.

Representative Experimental Protocols

While specific experimental protocols for **4-[(4-Chlorophenoxy)methyl]piperidine-d4** are not publicly available, the following sections describe a representative synthesis and analytical workflow based on methodologies reported for analogous compounds.

Synthesis of 4-[(4-Chlorophenoxy)methyl]piperidine-d4

The synthesis of **4-[(4-Chlorophenoxy)methyl]piperidine-d4** can be envisioned through a multi-step process starting from commercially available materials. A plausible synthetic route is outlined below.



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Figure 1: Proposed synthetic workflow for 4-[(4-Chlorophenoxy)methyl]piperidine-d4.

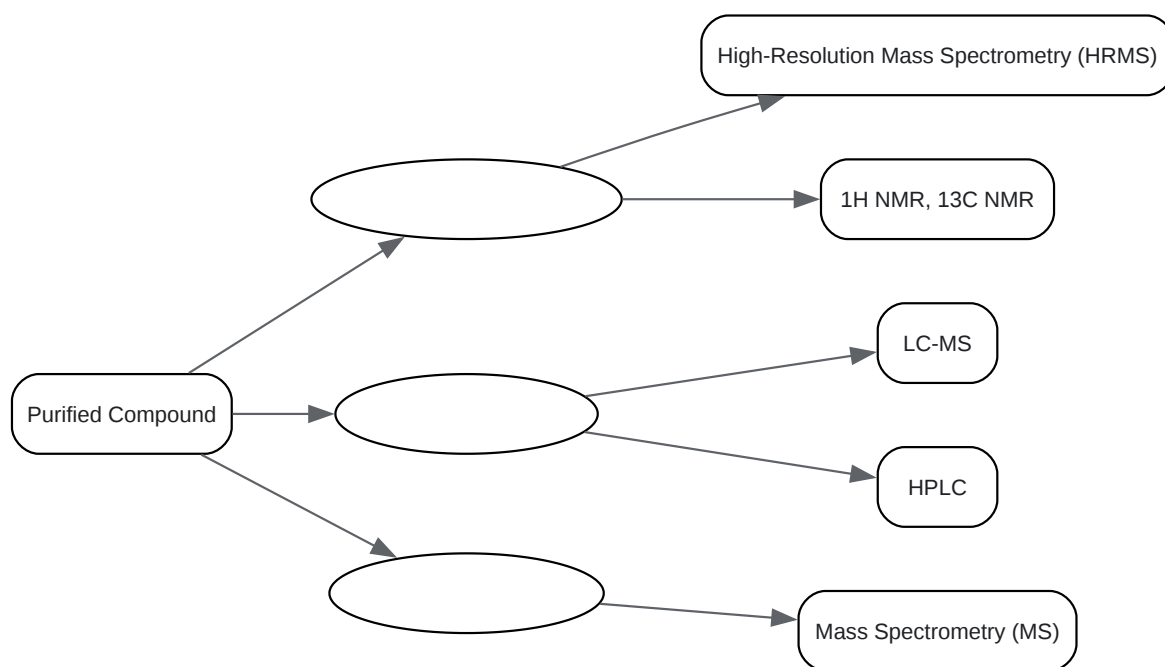
Methodology:

- **Deuteration of the Piperidine Ring:** The synthesis can commence with the deuteration of a suitable piperidine precursor. For example, the α -protons to the nitrogen in ethyl isonipecotate can be exchanged with deuterium using a strong base in a deuterated solvent, followed by reduction of the ester.
- **Reduction to the Alcohol:** The resulting deuterated ester is then reduced to the corresponding alcohol, (Piperidin-4-yl-d₄)methanol, using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).
- **Nitrogen Protection:** The secondary amine of the piperidine ring is protected to prevent side reactions in the subsequent step. A common protecting group is the tert-butyloxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (Et₃N) in a solvent such as dichloromethane (DCM).
- **Williamson Ether Synthesis:** The protected alcohol is then coupled with 4-chlorophenol under Williamson ether synthesis conditions. This typically involves deprotonating the alcohol with a strong base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF), followed by the addition of 4-chlorophenol.
- **Deprotection:** The final step is the removal of the Boc protecting group. This is commonly achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in DCM, to yield the desired product, **4-[(4-Chlorophenoxy)methyl]piperidine-d₄**.

Purification: The final compound would be purified using standard techniques such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC).

Analytical Characterization

The identity and purity of the synthesized **4-[(4-Chlorophenoxy)methyl]piperidine-d₄** would be confirmed using a suite of analytical techniques.



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Figure 2: Analytical workflow for the characterization of **4-[(4-Chlorophenoxy)methyl]piperidine-d4**.

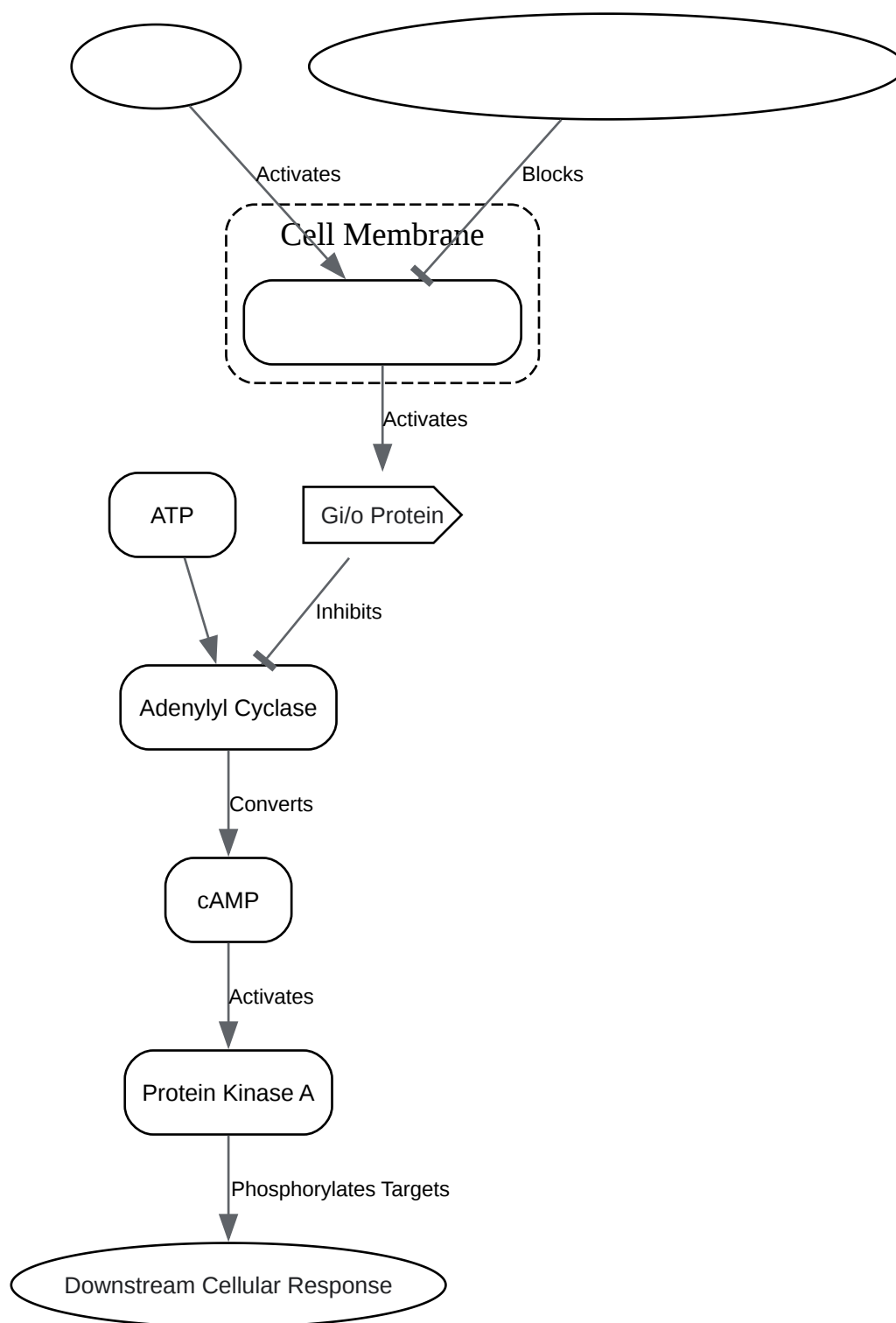
Methodologies:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: To confirm the overall structure and the absence of non-deuterated starting materials. The integration of the remaining proton signals would be consistent with the deuterated structure.
 - ¹³C NMR: To verify the carbon skeleton of the molecule.
- Mass Spectrometry (MS):

- High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. This is also crucial for confirming the incorporation of four deuterium atoms.
- Liquid Chromatography-Mass Spectrometry (LC-MS): To assess the purity of the compound and to confirm its molecular weight.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product by separating it from any residual starting materials or by-products. A suitable method would involve a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile containing a small amount of a modifier like formic acid or trifluoroacetic acid.

Potential Signaling Pathway Involvement

Given that structurally similar compounds are investigated as dopamine D4 receptor antagonists, **4-[(4-Chlorophenoxy)methyl]piperidine-d4** could be used in studies related to the dopamine signaling pathway. The dopamine D4 receptor is a G-protein coupled receptor (GPCR) that, upon binding to its ligand dopamine, can modulate downstream signaling cascades, including the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.



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Figure 3: Simplified dopamine D4 receptor signaling pathway and the inhibitory role of an antagonist.

In a research context, the non-deuterated version of this compound would be used to study its antagonist effects on this pathway, while the deuterated version would serve as a tool for quantifying the antagonist's concentration in biological samples during these experiments.

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References

- 1. 4-[(4-Chlorophenoxy)methyl]piperidine-d4 [lgcstandards.com]
- 2. biomall.in [biomall.in]
- 3. 4-[(4-Chlorophenoxy)methyl]piperidine-d4 [biogen.es]
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